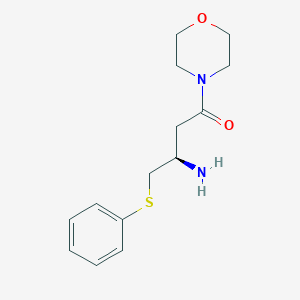
(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one, also known as R-AMPT, is a novel small molecule that has been used in a variety of scientific research applications. R-AMPT has been studied for its potential in a variety of biomedical applications, including its ability to modulate the activity of specific proteins, its ability to inhibit the activity of enzymes, and its ability to modulate the activity of certain cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of R-AMPT.
Wissenschaftliche Forschungsanwendungen
Application in UV Curing Industry
Summary of the Application
The compound is similar to Omnirad 379, which is used as a photoinitiator in the UV curing industry . Photoinitiators are compounds that absorb energy and produce reactive species used to initiate a polymerization process .
Methods of Application
In the UV curing process, the photoinitiator is mixed with a monomer or oligomer. When exposed to UV light, the photoinitiator absorbs the light and initiates the polymerization process .
Application in Forensic Toxicology
Summary of the Application
While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in forensic toxicology .
Methods of Application
Forensic toxicologists identify and analyze synthetic cathinones using various online databases and government agency reports . They also search forums for user reports on the effects of these substances .
Results or Outcomes
The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
Application in TLC Analysis
Summary of the Application
While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in Thin Layer Chromatography (TLC) analysis .
Methods of Application
In TLC analysis, the compound is applied to a stationary phase and a solvent system is used to separate the components based on their affinities . The solvent system should be prepared as accurately as possible by use of pipettes, dispensers and graduated (measuring) cylinders .
Results or Outcomes
TLC analysis is a valuable tool in the identification and analysis of synthetic cathinones . It provides a quick and cost-effective method for the separation and identification of these compounds .
Eigenschaften
IUPAC Name |
(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXARDDTSJXTN-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731218 |
Source


|
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one | |
CAS RN |
870812-94-5 |
Source


|
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
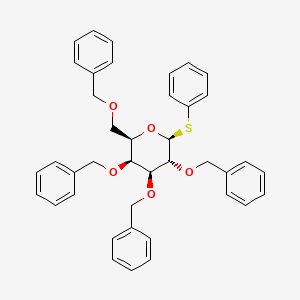
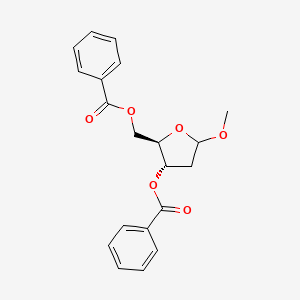

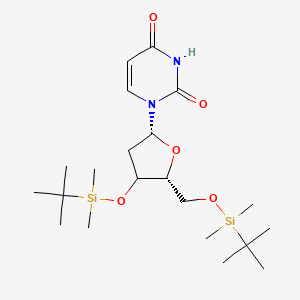
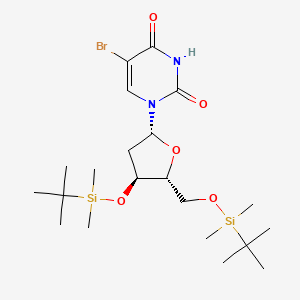

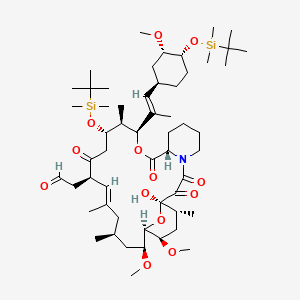
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
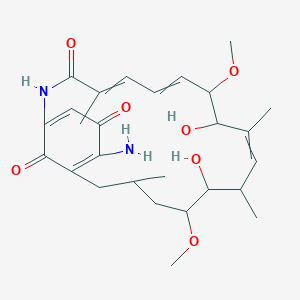


![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)